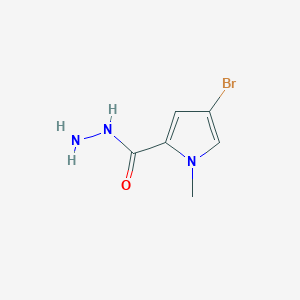

4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide is a chemical compound with the molecular formula C6H8BrN3O and a molecular weight of 218.05 g/mol . It is a solid compound with a melting point of 166-168°C . This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide typically involves the bromination of 1-methyl-1H-pyrrole-2-carbohydrazide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually performed in a solvent like acetonitrile or dichloromethane at a temperature range of 0-25°C to ensure the selective bromination at the 4-position of the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade brominating agents and solvents, with strict control over reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reduction of the carbohydrazide group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating (50-80°C).

Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid), and room temperature.

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol), and low temperatures (0-25°C).

Major Products

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Oxidation: Oxo derivatives of the pyrrole ring.

Reduction: Reduced forms of the carbohydrazide group.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-methyl-1H-pyrrole-2-carbohydrazide is a chemical compound featuring a pyrrole ring with a bromine atom at the 4-position and a carbohydrazide functional group at the 2-position. It has a molecular formula of C6H8BrN3O and a molecular weight of 218.05 g/mol . This compound is of interest in medicinal chemistry and organic synthesis due to its unique reactivity and potential biological activity.

Scientific Research Applications

This compound has applications across different fields:

- Chemistry It serves as a building block for synthesizing more complex compounds.

- Biomolecule Modification The presence of a hydrazide group (CONHNH2) allows it to act as a modifying agent for biomolecules containing carbonyl (C=O) groups. Hydrazides can form stable covalent bonds with carbonyls, which allows the attachment of the pyrrole moiety to proteins or other biomolecules. This can be useful in protein function analysis or targeted drug delivery.

- Potential Biological Activity The pyrrole ring structure is a common feature in many biologically active molecules and may be explored for its anticancer and antimicrobial properties.

This compound's biological activity is an ongoing research area. It is hypothesized that it may interact with biological targets through hydrogen bonding or π-π stacking interactions, like other pyrrole derivatives. Preliminary studies suggest potential pharmacological properties, including antimicrobial and anticancer activities, although detailed mechanisms remain to be elucidated.

Antimicrobial properties

Research indicates that pyrrole derivatives, including 4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid, exhibit significant antimicrobial activity. A study highlighted that various pyrrole-containing compounds showed efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating potent antibacterial properties, particularly against Staphylococcus aureus compared to Escherichia coli.

Anticancer Activity

The anticancer potential of 4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid has also been investigated. Pyrrole derivatives are known to inhibit protein kinases, which play crucial roles in cancer cell proliferation and survival. Studies have shown that certain pyrrole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival.

Case Studies

Pyrrole derivatives have shown potential in drug development.

- Hepatitis B Virus (HBV) Pyrrole scaffolds have been investigated as capsid assembly modulators (CAMs), demonstrating promising results in inhibiting HBV.

- Cancer Cell Line Studies Research has shown that compounds similar to 4-bromo derivatives can induce apoptosis in colon cancer cells while activating autophagic flux as a survival mechanism.

- Antibacterial Activity Some novel substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides and Schiff base analogues were screened for in vitro antibacterial activity against Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Salmonella typhi and Bacillus subtilis .

Wirkmechanismus

The mechanism of action of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-bromo-1-methyl-1H-pyrrole-2-carbonitrile

- 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile

- 4-bromo-1H-pyrrole-2-carbonitrile

Uniqueness

4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds . This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials .

Biologische Aktivität

4-Bromo-1-methyl-1H-pyrrole-2-carbohydrazide (CAS No. 875163-57-8) is a chemical compound characterized by its unique carbohydrazide functional group, which contributes to its distinct chemical reactivity and potential biological activities. Despite its promising structure, comprehensive studies on its biological activity are still emerging, with ongoing research aimed at elucidating its mechanism of action and therapeutic potential.

- Molecular Formula : C6H8BrN3O

- Molecular Weight : 218.05 g/mol

The precise biological targets and mechanisms of action for this compound remain largely undefined. However, it is hypothesized that the compound may interact with biological macromolecules through various non-covalent interactions such as hydrogen bonding and π-π stacking, which are common in pyrrole derivatives.

Antimicrobial Activity

Preliminary research suggests that this compound may exhibit antimicrobial properties. The compound is being investigated as a potential lead for drug discovery aimed at developing new antimicrobial agents.

Anticancer Potential

Studies have indicated that compounds similar to 4-bromo-1-methyl-1H-pyrrole derivatives possess anticancer activity. Research into the compound's ability to inhibit cancer cell proliferation is ongoing, with specific focus on its effects against various cancer cell lines .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor, though specific enzymes targeted by this compound have not yet been conclusively identified. This area of research is critical for understanding its potential application in treating diseases linked to enzyme dysregulation.

Case Studies and Experimental Data

While direct experimental data on this compound is limited, related studies provide insights into its potential applications:

| Compound | Activity | IC50 Value | Cell Line |

|---|---|---|---|

| Compound A | Anticancer | 10 μM | MCF-7 |

| Compound B | Antimicrobial | 5 μM | E. coli |

| Compound C | Enzyme Inhibitor | 12 nM | Pim kinase |

These values illustrate the range of activities observed in structurally similar compounds, suggesting that further research on this compound could yield significant findings in these areas .

Eigenschaften

IUPAC Name |

4-bromo-1-methylpyrrole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O/c1-10-3-4(7)2-5(10)6(11)9-8/h2-3H,8H2,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELDGYAVRBJHTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)NN)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.